molecular formula C12H13NO2 B136563 2-Ethoxy-1-methylquinolin-4(1H)-one CAS No. 147249-47-6

2-Ethoxy-1-methylquinolin-4(1H)-one

Cat. No.: B136563
CAS No.: 147249-47-6
M. Wt: 203.24 g/mol
InChI Key: PJPAZNFYBUTDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-methylquinolin-4(1H)-one is a quinolinone derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 2 and a methyl (-CH₃) group at position 1. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, often modified to enhance pharmacological or physicochemical properties. The ethoxy group in this compound likely influences its electronic properties, solubility, and biological interactions compared to other substituents like hydroxyl, alkyl, or halogen groups found in analogous structures .

Properties

CAS No.

147249-47-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-1-methylquinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3

InChI Key

PJPAZNFYBUTDFS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCOC1=CC(=O)C2=CC=CC=C2N1C

Synonyms

4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

1-Methyl-2-nonylquinolin-4(1H)-one Substituents: Methyl (-CH₃) at position 1, nonyl (-C₉H₁₉) at position 2. Impact: The long nonyl chain increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. This contrasts with the ethoxy group in the target compound, which balances moderate lipophilicity with polarity due to the oxygen atom .

5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one Substituents: Fluorine at positions 5 and 7, heptyl (-C₇H₁₅) at position 3, methyl at position 2. Impact: Fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the heptyl chain contributes to high logP.

3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Substituents: Nitroacetyl (-CO-NO₂) at position 3, ethyl (-C₂H₅) at position 1, hydroxyl (-OH) at position 4. Impact: The nitroacetyl group introduces strong electron-withdrawing effects and reactivity, enabling nucleophilic substitutions. The ethoxy group, in contrast, provides electron-donating resonance effects, stabilizing the aromatic system .

Data Table: Key Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties/Bioactivity Reference
2-Ethoxy-1-methylquinolin-4(1H)-one -OCH₂CH₃ (C2), -CH₃ (C1) Not Available Moderate lipophilicity, potential antimicrobial activity Inferred
1-Methyl-2-nonylquinolin-4(1H)-one -CH₃ (C1), -C₉H₁₉ (C2) 285.42 g/mol High logP, membrane permeability
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one -F (C5, C7), -C₇H₁₅ (C3) Not Available Antimalarial, high metabolic stability
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one -CO-NO₂ (C3), -OH (C4) Not Available Reactive nitroacetyl group, synthetic versatility

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